methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate
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Overview
Description
Methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate, also known as MADIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellowish-brown liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate involves the addition of a nucleophile to the α,β-unsaturated carbonyl group of the molecule. This results in the formation of a conjugate addition product, which can then undergo further reactions depending on the nature of the nucleophile.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate in laboratory experiments is its ability to act as a Michael acceptor, making it a useful reagent in organic synthesis. Additionally, this compound is relatively easy to synthesize and can be purified using standard laboratory techniques. However, one limitation of using this compound is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several potential future directions for the use of methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate in scientific research. One area of interest is the development of this compound-based fluorescent probes for the detection of other biomolecules in biological systems. Additionally, this compound could be used as a starting material for the synthesis of other biologically active compounds. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a useful reagent in organic synthesis and has several potential applications in biological systems. Further research is needed to explore the full potential of this compound in scientific research.
Synthesis Methods
The synthesis of methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate involves the reaction of diisopropylamine with acetylacetone in the presence of methyl vinyl ketone. This reaction results in the formation of this compound, which can be purified using standard laboratory techniques.
Scientific Research Applications
Methyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate has been widely used in scientific research due to its ability to act as a Michael acceptor. It can react with various nucleophiles such as thiols, amines, and alcohols, making it a useful reagent in organic synthesis. Additionally, this compound has been used as a fluorescent probe for the detection of thiols in biological systems.
Properties
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)15(11(3)4)9-7-8-13(12(5)16)14(17)18-6/h7-11H,1-6H3/b9-7+,13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJRAMVSJRCDE-AVPQAVFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=CC=C(C(=O)C)C(=O)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(/C=C/C=C(\C(=O)C)/C(=O)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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